4,5-Dichloro-2-methylthioanisole
Overview
Description
4,5-Dichloro-2-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S It is a derivative of thioanisole, characterized by the presence of two chlorine atoms at the 4 and 5 positions and a methyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methylthioanisole typically involves the chlorination of 2-methylthioanisole. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions to ensure selective chlorination at the 4 and 5 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where 2-methylthioanisole is continuously fed into a reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methylthioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfur atom to a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thioanisole derivatives.
Reduction: Dechlorinated thioanisole derivatives or reduced sulfur compounds.
Scientific Research Applications
4,5-Dichloro-2-methylthioanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylthioanisole involves its interaction with various molecular targets. The chlorine atoms and the sulfur moiety play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Thioanisole: The parent compound, which lacks the chlorine substituents.
4-Chloro-2-methylthioanisole: A mono-chlorinated derivative.
5-Chloro-2-methylthioanisole: Another mono-chlorinated derivative.
Properties
IUPAC Name |
1,2-dichloro-4-methyl-5-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRHDUNKAKQYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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